molecular formula C19H22N2O6S B2644336 methyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 300770-18-7

methyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B2644336
CAS No.: 300770-18-7
M. Wt: 406.45
InChI Key: PTXFPPIWXBRZCI-UHFFFAOYSA-N
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Description

Methyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with a unique structure that includes a pyrimido[2,1-b][1,3]thiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable thioamide, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts such as acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of methyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes like tubulin and heat shock protein 90 (Hsp90), which are crucial for cancer cell survival and proliferation . Additionally, it can modulate signaling pathways involved in inflammation and microbial infections .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its trimethoxyphenyl group, in particular, enhances its pharmacological activity and specificity compared to other similar compounds .

Properties

IUPAC Name

methyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-10-15(18(23)27-5)16(21-14(22)6-7-28-19(21)20-10)11-8-12(24-2)17(26-4)13(9-11)25-3/h8-9,16H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXFPPIWXBRZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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